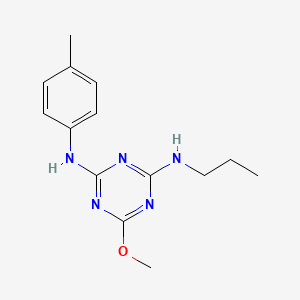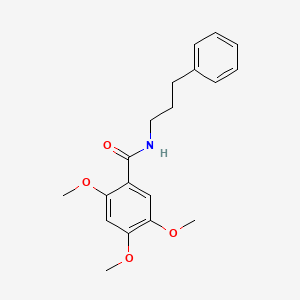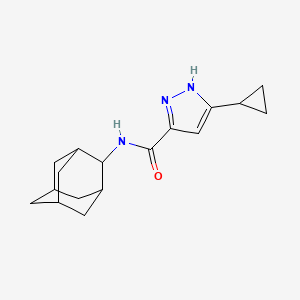![molecular formula C16H23N3O2S B4572313 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B4572313.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide
Übersicht
Beschreibung
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15109816 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide, due to its complex molecular structure, is likely involved in various synthetic and potential therapeutic applications. For instance, sulfonamide derivatives, similar in structure, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Küçükgüzel et al. (2013) synthesized a series of sulfonamide derivatives, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Anticancer and Radiosensitizing Properties
Another dimension of research on sulfonamide derivatives includes their anticancer and radiosensitizing properties. Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives and evaluated their in-vitro anticancer activity against the human tumor liver cell line (HEPG-2). Some compounds showed higher activity than doxorubicin, a commonly used chemotherapy drug, indicating their potential in cancer treatment (Ghorab et al., 2015).
Inhibition of Carbonic Anhydrase Enzymes
Sulfonamide derivatives have also been investigated for their ability to inhibit carbonic anhydrase (CA) enzymes, which play a significant role in various physiological processes. A study by Gul et al. (2016) on new benzenesulfonamide derivatives highlighted their strong inhibitory action on human cytosolic isoforms hCA I and II, pointing to their potential use in treating conditions where CA activity is implicated (Gul et al., 2016).
Applications in Chemical Genetics
Further research includes exploring small molecules with biological activities similar to ethylene for plant growth studies. Oh et al. (2017) identified compounds through a chemical library screening that induced a triple response in Arabidopsis seedlings, demonstrating the utility of such sulfonamide derivatives in chemical genetics and plant biology research (Oh et al., 2017).
Eigenschaften
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,2,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-6-19-14(4)15(10-17-19)11-18(5)22(20,21)16-9-12(2)7-8-13(16)3/h7-10H,6,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZCOQHKUORGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=C(C=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4572239.png)
![3-{[(3-{[(3-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4572240.png)


![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4572271.png)
![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyridine](/img/structure/B4572277.png)


![(3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4572297.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4572308.png)
![propyl 2-[(anilinocarbonyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4572314.png)
![N-(3-acetylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4572315.png)
![isopropyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4572329.png)
![4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline](/img/structure/B4572334.png)
